1,2,3,5-Tetrachlorobenzene

crystallography materials science halogen bonding

Choose 1,2,3,5-Tetrachlorobenzene for its unique chlorine substitution pattern that drives distinct halogen bonding architecture (X-ray at 90/270 K), a 6‑fold faster mammalian elimination rate than the 1,2,4,5‑isomer, and a defined metabolic pathway to 2,3,4,6‑tetrachlorophenol. It enables stepwise Suzuki–Miyaura polyarylation and serves as a certified reference standard for GC‑ECD/HPLC analysis of chlorobenzene pollutants. Insoluble in water; soluble in toluene, benzene, ether.

Molecular Formula C6H2Cl4
Molecular Weight 215.9 g/mol
CAS No. 63697-21-2
Cat. No. B7770033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,5-Tetrachlorobenzene
CAS63697-21-2
Molecular FormulaC6H2Cl4
Molecular Weight215.9 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)Cl)Cl)Cl
InChIInChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
InChIKeyQZYNWJQFTJXIRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 67.1 °F (NTP, 1992)
SOL IN HOT WATER, ETHER, BENZENE;  SLIGHTLY SOL IN ALCOHOL;  VERY SOL IN CARBON DISULFIDE, PETROLEUM ETHER
In water, 5.1 mg/l at 25 °C.

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,5-Tetrachlorobenzene: An Overview of Isomeric and Physical-Chemical Baselines for Scientific Procurement


1,2,3,5-Tetrachlorobenzene (CAS: 634-90-2) is a specific isomer within the tetrachlorobenzene family of chlorinated aromatic hydrocarbons. It is characterized as a colorless to off-white crystalline solid with a molecular weight of 215.88 g/mol and a molecular formula of C₆H₂Cl₄ . Its basic physical properties include a melting point of approximately 51.5°C (or 52°C) and a boiling point of 246°C [1][2]. It is practically insoluble in water but shows good solubility in common organic solvents like toluene, benzene, and ether [1]. This compound is primarily utilized in scientific research as a precursor in organic synthesis , an environmental contaminant probe [3], and an analytical reference standard .

Why 1,2,3,5-Tetrachlorobenzene Cannot Be Generically Substituted: The Isomer Differentiation Imperative


The tetrachlorobenzene (TCB) isomers—1,2,3,4-, 1,2,3,5-, and 1,2,4,5-TCB—are not interchangeable. Their distinct chlorine substitution patterns on the benzene ring lead to significant, quantifiable differences in physicochemical properties, environmental fate, metabolic pathways, and toxicological profiles. As highlighted in a comparative study, 'the position of chlorine substitution can affect the tissue accumulation and toxicity of chlorinated benzenes' [1]. Furthermore, the pattern of intermolecular halogen bonds, which directly influences the melting point and solid-state properties, is unique to each isomer [2]. Therefore, in scientific and industrial applications, a generic substitution without considering these isomer-specific attributes can lead to erroneous experimental results, unexpected reactivity, or a failure to meet regulatory and safety standards. The following evidence sections provide the specific, quantitative data required for a scientifically sound procurement decision.

Product-Specific Evidence Guide for 1,2,3,5-Tetrachlorobenzene: A Quantitative Comparison with Analogs and Isomers


Solid-State Behavior: Halogen Bonding Pattern Determines a Melting Point Intermediate Between 1,2,3,4- and 1,2,4,5-TCB

The melting point of a compound is a direct reflection of its intermolecular forces. For tetrachlorobenzenes, the pattern of Cl···Cl halogen bonds, dictated by molecular symmetry, is the decisive factor. 1,2,3,5-TCB, with its intermediate symmetry, exhibits a melting point that lies between that of the less symmetric 1,2,3,4-isomer and the highly symmetric 1,2,4,5-isomer [1]. This property is crucial for applications involving crystallization, purification, or solid-state handling.

crystallography materials science halogen bonding

Environmental Fate: Comparative Excretion Kinetics in Mammals Shows 1,2,3,5-TCB is Eliminated Nearly Six Times Faster Than 1,2,4,5-TCB

In a comparative rat metabolism study, the excretion profile of radiolabeled tetrachlorobenzene isomers was tracked. For 1,2,3,5-TCB, 46–51% of the administered dose was excreted within 48 hours, whereas for the 1,2,4,5-TCB isomer, only 8% was excreted over the same period [1]. This indicates a substantially faster elimination and lower potential for bioaccumulation of the 1,2,3,5-isomer compared to its 1,2,4,5-counterpart.

toxicology pharmacokinetics metabolism environmental chemistry

Anaerobic Biodegradation: A Rapid Half-Life of 1.8 Days Under Anaerobic Enrichment Conditions

For research on anaerobic bioremediation, the degradation half-life of a chlorinated compound is a key selection criterion. In an anaerobic enrichment culture, the half-life of 1,2,3,5-TCB was determined to be 1.8 days [1]. This contrasts with estimated half-lives of several months for more persistent chlorinated benzenes like pentachlorobenzene in soil [2].

bioremediation environmental microbiology anaerobic digestion

Synthetic Utility: A Defined Precursor for Polyarylated Benzenes via Multiple Suzuki-Miyaura Reactions

1,2,3,5-TCB serves as a specific building block in organic synthesis. It is documented for use as a precursor in the synthesis of polyarylated benzenes through multiple, sequential Suzuki-Miyaura coupling reactions . This utility stems from its specific pattern of four reactive chlorine atoms, which allows for stepwise functionalization not possible with other chlorobenzene isomers or lower-chlorinated analogs.

organic synthesis catalysis Suzuki-Miyaura reaction

Analytical Chemistry: A Validated Analyte in Complex Mixtures with Established GC and HPLC Methods

In analytical chemistry, the ability to reliably identify and quantify a specific isomer within a complex mixture is paramount. 1,2,3,5-TCB is a validated analyte with established chromatographic methods. It is successfully separated from its isomers (1,2,3,4- and 1,2,4,5-TCB) and other chlorobenzenes using both gas chromatography (GC) with ECD detection [1] and reversed-phase high-performance liquid chromatography (HPLC) on octadecylsilica gel [2]. This methodological validation ensures accurate quantification, which is essential for its use as an analytical standard.

analytical chemistry chromatography environmental monitoring

Recommended Procurement Scenarios for 1,2,3,5-Tetrachlorobenzene Based on Quantitative Evidence


Crystallography and Solid-State Materials Research

Procure 1,2,3,5-TCB for fundamental studies on halogen bonding and its influence on solid-state architecture. Its intermediate melting point and unique pattern of intermolecular Cl···Cl interactions, as revealed by X-ray crystallography at 90 and 270 K, make it a distinct model compound for investigating the structure-property relationship in non-covalent synthesis [1].

Comparative Environmental Toxicology and Pharmacokinetic Studies

Select 1,2,3,5-TCB for studies investigating the relationship between chlorine substitution pattern and biological fate. Its nearly 6-fold faster elimination rate in mammals compared to the 1,2,4,5-isomer [2] and its defined metabolic pathway to 2,3,4,6-tetrachlorophenol [2] provide clear, quantifiable endpoints for comparative toxicity and bioaccumulation assays.

Synthesis of Complex Polyaryl Scaffolds

Choose 1,2,3,5-TCB as a versatile electrophilic core for synthesizing highly arylated benzene derivatives. Its documented use in multiple, sequential Suzuki-Miyaura reactions allows for the systematic, stepwise construction of complex molecules for pharmaceutical or advanced materials applications .

Calibration and Method Development in Environmental Analytical Chemistry

Use 1,2,3,5-TCB, available as a certified reference material , for developing and validating GC-ECD or HPLC methods for the analysis of chlorobenzene pollutants in water or soil. The availability of validated separation protocols from co-occurring isomers ensures reliable quantification in complex environmental matrices [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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